Regiochemistry: 3-Position vs. 2- and 6-Isomers
The target compound places the aminocyclopropyl group at the indole C-3 position, the site most commonly engaged in biological target recognition among indole-based ligands. Publicly available catalog data confirm that the 2-substituted (CAS 2149589-50-2) and 6-substituted (CAS 2149589-52-4) isomers are sold under separate identifiers . No head-to-head comparative biological or reactivity data were identified in the searched literature; the differentiation is therefore based on established indole reactivity principles and the commercial reality that these isomers are treated as distinct entities by suppliers.
| Evidence Dimension | Regiochemical position of the 1-aminocyclopropyl substituent on the indole ring |
|---|---|
| Target Compound Data | 3-(1-aminocyclopropyl) substitution; CAS 2007908-87-2 |
| Comparator Or Baseline | 2-isomer (CAS 2149589-50-2) and 6-isomer (CAS 2149589-52-4), each sold as separate catalog products with distinct purity specifications |
| Quantified Difference | No quantitative biological or reactivity difference data available; differentiation is limited to supplier catalog classification. |
| Conditions | Commercial supplier listings; no peer-reviewed comparative assay data found. |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable because downstream synthetic routes and biological assays are designed around a specific substitution pattern; the absence of comparative data means the user must rely on the vendor's regiochemical specification.
